molecular formula C22H21N5O B2621592 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine CAS No. 904827-30-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine

Cat. No. B2621592
CAS RN: 904827-30-1
M. Wt: 371.444
InChI Key: XRZTVOUCRXGPTP-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine, also known as Compound A, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A involves its ability to bind to specific enzymes and receptors in the body, inhibiting their activity and thereby reducing the production of certain molecules that are involved in disease progression. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A has been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A has been shown to have various biochemical and physiological effects in the body, depending on the specific enzyme or receptor it targets. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of certain cytokines, and improve cognitive function by modulating certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A in lab experiments is its high potency and selectivity, which allows for accurate and specific targeting of certain enzymes and receptors. However, one limitation is that it may not be suitable for use in certain animal models or human studies due to its potential toxicity and side effects.

Future Directions

There are several future directions for the research and development of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A. One potential direction is to explore its potential as a therapeutic agent for various diseases, particularly cancer and neurological disorders. Another direction is to investigate its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in the body. Additionally, further studies may be needed to determine its safety and toxicity profile in vivo, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A involves a multi-step process that includes the reaction of 3,5-dimethyl-1H-pyrazole, 4-phenoxyaniline, and 2-chloro-6-methylpyrimidine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A has shown promising results in various scientific research applications, particularly in the field of drug discovery and development. It has been found to have potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-15-14-21(25-22(23-15)27-17(3)13-16(2)26-27)24-18-9-11-20(12-10-18)28-19-7-5-4-6-8-19/h4-14H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZTVOUCRXGPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine

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